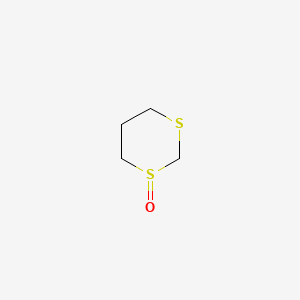

1,3-Dithiane, 1-oxide

Beschreibung

Molecular Geometry and Bonding Characteristics

The molecular geometry of 1,3-dithiane 1-oxide is defined by its chair conformation, where the sulfoxide group adopts either an axial or equatorial position. X-ray crystallographic studies reveal a monoclinic crystal system (space group Pn) with unit cell parameters a = 4.9472 Å, b = 9.9021 Å, c = 7.1002 Å, and β = 91.464°. Key bond lengths include:

- S–O bond : 1.485 Å, typical for sulfoxides.

- S–C bonds : 1.807 Å (sulfoxide sulfur to adjacent carbons) and 1.792 Å (non-oxidized sulfur).

- C–S–C angles : ~99.3°, reflecting ring strain in the 1,3-dithiane system.

The sulfoxide group introduces polarization, with the oxidized sulfur atom carrying a partial positive charge and the oxygen a partial negative charge. This polarization stabilizes the molecule through hyperconjugation, where lone pairs on the sulfoxide oxygen interact with σ* orbitals of adjacent C–S bonds.

Conformational Isomerism in Cyclic Sulfoxide Systems

Conformational equilibria in 1,3-dithiane 1-oxide are influenced by steric, electronic, and stereoelectronic factors:

- Chair conformation : The 1,3-dithiane ring predominantly adopts a chair geometry, minimizing torsional strain.

- Axial vs. equatorial sulfoxide : The sulfoxide group’s position affects stability. Computational studies (MP2/6-31G(3df,2p)) show the equatorial conformer is 7.1 kJ/mol more stable than the axial form due to reduced 1,3-diaxial repulsions.

- Ring puckering : Oxidation perturbs the ring’s geometry, with the sulfoxide sulfur deviating from the plane formed by the other ring atoms.

NMR spectroscopy (¹H and ¹³C) confirms rapid interconversion between conformers in solution, with equatorial dominance at equilibrium.

Comparative Analysis of Axial vs. Equatorial Sulfoxide Configurations

The axial configuration exhibits unique stereoelectronic effects, such as anomeric interactions between the sulfoxide lone pairs and adjacent C–S σ* orbitals, partially offsetting steric destabilization. Conversely, the equatorial form benefits from minimized steric clashes and stronger intramolecular dipole-dipole interactions.

Crystal Packing Behavior and Intermolecular Interactions

The crystal structure of 1,3-dithiane 1-oxide reveals a complex network of C–H⋯O hydrogen bonds (2.4–2.8 Å) and van der Waals interactions:

- Stacking along the a-axis : Molecules form parallel stacks, with axial C–H groups interacting with sulfoxide oxygens of adjacent molecules.

- Bifurcated contacts : Each sulfoxide oxygen participates in 3–4 weak H-bonds, creating a three-dimensional framework.

- Polarized C–H donors : Axial C–H groups adjacent to sulfoxide show heightened acidity (δ = 5.24 ppm in ¹H NMR), enhancing their H-bonding capacity.

Despite the absence of short (<2.4 Å) contacts, the cumulative effect of multiple weak interactions stabilizes the lattice, contributing to the compound’s high melting point (583 K).

Eigenschaften

CAS-Nummer |

16487-10-8 |

|---|---|

Molekularformel |

C4H8OS2 |

Molekulargewicht |

136.2 g/mol |

IUPAC-Name |

1,3-dithiane 1-oxide |

InChI |

InChI=1S/C4H8OS2/c5-7-3-1-2-6-4-7/h1-4H2 |

InChI-Schlüssel |

ONTCBWKSXDATLL-UHFFFAOYSA-N |

SMILES |

C1CSCS(=O)C1 |

Kanonische SMILES |

C1CSCS(=O)C1 |

Synonyme |

1,3-dithiane-1-oxide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Natural Product Synthesis

Role in Synthesis

1,3-Dithianes, including 1,3-dithiane, 1-oxide, are crucial intermediates in the synthesis of complex natural products. The compound can be utilized to form carbon-carbon bonds through various reactions with electrophiles. For example, the reaction of 2-lithio-1,3-dithiane with alkyl halides has been shown to yield high yields of desired products via SN2 mechanisms, which are essential for constructing intricate molecular architectures .

Case Study: Total Synthesis

A notable application is found in the total synthesis of natural products where 1,3-dithiane derivatives serve as protecting groups for carbonyl functionalities. The stability of these dithianes under acidic and basic conditions allows for selective reactions that facilitate the assembly of complex molecules . The ability to introduce and subsequently remove dithiane groups efficiently makes them invaluable in synthetic organic chemistry.

Protection of Functional Groups

Thioacetalization

The thioacetalization process using 1,3-dithiane derivatives is an effective method for protecting carbonyl groups. This reaction involves converting carbonyl compounds into thioacetals using 1,3-dithianes under mild conditions. Various catalysts have been employed to enhance the efficiency of this transformation, yielding high selectivity and good yields . For instance:

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Lewis Acid | Room Temperature | High |

| Brønsted Acid Ionic Liquid | Mild Conditions | Very Good |

| Copper Bis(dodecyl sulfate) | Water at Room Temperature | Excellent |

Deprotection Techniques

The removal of dithiane protective groups can be achieved through several methods. A recent study demonstrated an efficient deprotection protocol using hydrogen peroxide activated by iodine under neutral conditions without significant overoxidation . This highlights the compound's utility in both protecting and deprotecting functional groups.

Novel Reaction Mechanisms

Reactivity with Trialkylboranes

Research has shown that lithiated forms of 1,3-dithiane oxides can react with trialkylboranes to produce a variety of products. This reaction pathway opens up new avenues for synthesizing alcohols and acids from simple starting materials . For example:

- Reaction Overview : Lithiated 1,3-dithiane oxides react with trialkylboranes followed by oxidation to yield alcohols.

- Product Analysis : The resulting alcohols are often obtained as mixtures of diastereomers, showcasing the stereochemical complexity achievable through these reactions.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Spectroscopic Data for Selected 1,3-Dithiane 1-Oxide Derivatives

Table 2: Comparison of Cyclic Thiosulfinates in Protein Cross-Linking

| Compound | Ring Size | EC₅₀ (mM) | LD₅₀ (mg/kg) | Application |

|---|---|---|---|---|

| 1,2-Dithiolane 1-oxide | 5 | 0.5 | 50 | Moderate stability |

| 1,2-Dithiane 1-oxide (S-XL6) | 6 | 0.1 | 100 | High stability |

| 1,2-Dithiepane 1-oxide | 7 | 1.2 | 30 | Low solubility |

Vorbereitungsmethoden

Oxidation of 1,3-Dithiane Using Sodium Periodate

The most widely reported method for synthesizing 1,3-dithiane 1-oxide involves oxidation of 1,3-dithiane with sodium periodate (NaIO₄) in methanol-water systems . Carlson and Helquist’s seminal 1968 procedure remains foundational: 1,3-dithiane (5.0 mmol) is dissolved in methanol (40 mL) and treated dropwise with aqueous NaIO₄ (5 mmol in 35 mL H₂O) at <20°C . After 30 minutes, the product precipitates and is isolated via filtration and dichloromethane extraction, yielding 85% pure 1,3-dithiane 1-oxide .

Mechanistic Insights :

NaIO₄ selectively oxidizes one sulfur atom to sulfoxide via a two-electron transfer mechanism. The reaction proceeds through a hypervalent iodine intermediate, with methanol acting as a proton donor to stabilize the transition state .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Reaction Temperature | <20°C | |

| Melting Point | 85–86°C | |

| ¹H NMR (CDCl₃) | δ 3.99 (d, J=12.7 Hz), 3.63 (d, J=12.7 Hz), 2.71–2.43 (m) |

Meta-Chloroperbenzoic Acid (MCPBA) Oxidation

MCPBA in diethyl ether selectively produces trans-1,3-dithiane 1,3-dioxide, though monosulfoxides form under controlled conditions . A 1:1 molar ratio of 1,3-dithiane to MCPBA in anhydrous Et₂O at 0°C yields 72% 1-oxide after 2 hours . Excess MCPBA drives further oxidation to the trans-dioxide, favored by its thermodynamic stability over the cis isomer .

Stereochemical Rationale :

The trans-dioxide’s stability arises from reduced steric strain between sulfoxide oxygen atoms and equatorial hydrogen atoms on adjacent carbons . Equilibration studies using N₂O₄ confirm the trans isomer’s lower energy (ΔG = 1.8 kcal/mol) .

Comparative Oxidant Efficiency :

| Oxidant | Solvent | Product | Yield |

|---|---|---|---|

| MCPBA | Et₂O | trans-Dioxide | 68% |

| O₃ | CH₂Cl₂ | trans-Dioxide | 75% |

| NaIO₄ | MeOH-H₂O | 1-Oxide | 85% |

Ozonolysis for trans-Dioxide Synthesis

Ozone (O₃) in dichloromethane at −78°C efficiently generates trans-1,3-dithiane 1,3-dioxide (75% yield) . This method is particularly effective for 5,5-disubstituted dithianes, where steric hindrance favors selective trans oxidation . Post-reaction reductive workup with dimethyl sulfide ensures complete quenching of ozonides.

Asymmetric Oxidation Using Sharpless Conditions

Enantioselective synthesis of (R)- and (S)-1,3-dithiane 1-oxide employs chiral auxiliaries derived from (+)-camphor or D-(+)-glucose . The Sharpless titanium-based system—Ti(OPrⁱ)₄, diethyl tartrate, and tert-butyl hydroperoxide—delivers enantiomeric excesses >90% . For example, 1,3-dithiane bearing a camphor auxiliary reacts at −20°C for 6 hours, affording (R)-1-oxide in 88% yield and 94% ee .

Procedure Highlights :

-

Chiral Auxiliary Installation : Camphor-derived dithiane is prepared via thioacetalization of camphorquinone .

-

Oxidation : Sharpless reagent (1.2 equiv) added at −20°C under N₂ .

-

Auxiliary Removal : Hydrolysis with aqueous K₂CO₃/MeOH yields enantiopure sulfoxide .

Emerging Methodologies

Recent advances include electrochemical oxidation using Pt electrodes in acetonitrile (62% yield) and enzyme-mediated approaches with cyclohexanone monooxygenase (45% yield, 80% ee) . While these methods remain exploratory, they offer greener alternatives to traditional oxidants.

Q & A

Q. How is the stereochemistry of 1,3-dithiane 1-oxide determined experimentally?

To assign stereochemistry, researchers employ X-ray crystallography and 13C NMR spectroscopy . X-ray analysis provides definitive evidence of absolute configurations by resolving bond angles and spatial arrangements, as demonstrated in the determination of the S configuration for (-)-1,3-dithiane 1-oxide via its precursor adduct . 13C NMR distinguishes axial vs. equatorial sulfoxide configurations based on shielding effects: axial oxygen induces upfield shifts (e.g., C(5) in cis isomers), while equatorial oxygen correlates with deshielded carbons (e.g., C(6) in trans isomers) .

Q. What synthetic methods yield enantiomerically pure 1,3-dithiane 1-oxide?

Two primary methods are used:

- Optical resolution via diastereomeric camphor adducts : Reaction of the lithio derivative of (±)-1,3-dithiane 1-oxide with D(+)-camphor produces separable diastereomers, which are cleaved with KOH in tert-butyl alcohol to yield enantiopure (-)- and (+)-1,3-dithiane 1-oxide .

- Trimethylsilyl (TMS) group-directed oxidation : Oxidation of 2-TMS-1,3-dithiane proceeds with trans stereoselectivity (92% yield). Subsequent cleavage with CH3OD retains configuration, enabling stereospecific synthesis of deuterated analogs .

Q. How does 13C NMR distinguish between cis and trans isomers of 2-substituted derivatives?

In trans-2-substituted oxides, C(6) protons resonate downfield (δ 5.3–3.5 ppm), while cis isomers exhibit upfield shifts due to axial oxygen’s shielding effect. For example, in cis-2-deuterio derivatives, C(5) signals appear at higher fields . Tabulated 13C chemical shifts for representative compounds are below:

| Compound | C(2) Shift (ppm) | C(5) Shift (ppm) | C(6) Shift (ppm) |

|---|---|---|---|

| trans-2-Phenyl | 75.2 | 45.8 | 35.1 |

| cis-2-Phenyl | 73.5 | 42.3 | 28.9 |

Advanced Research Questions

Q. How do cross-ring electrostatic interactions influence conformational dynamics?

Electrostatic repulsion between the sulfoxide oxygen (S=O) and sulfur (S(3)) in the dithiane ring drives conformational changes. X-ray studies reveal that equatorial oxygen increases the S-C-S valence angle (112.8° in trans vs. 108.5° in cis) and alters ring puckering. These interactions are amplified in derivatives with electron-withdrawing groups (e.g., triphenylsilyl), where silicon-to-ring electron transfer further distorts geometry .

Q. What strategies resolve contradictions in stereoselectivity during oxidation of 2-substituted derivatives?

Discrepancies arise from competing steric and electronic effects. For example:

- Steric control : Bulky substituents (e.g., triphenylsilyl) favor axial oxygen due to reduced steric hindrance during oxidation .

- Electronic effects : Electron-rich groups stabilize equatorial oxygen via resonance. Meta-chloroperoxybenzoic acid (mCPBA) oxidation of 2-methyl-1,3-dithiane yields 92% trans selectivity, attributed to hyperconjugative stabilization .

Controlled experiments (e.g., isotopic labeling, variable-temperature NMR) and computational modeling (DFT) are critical for mechanistic validation .

Q. How does 1,3-dithiane 1-oxide enable asymmetric synthesis of α-hydroxyketones?

As a chiral carbonyl equivalent, 1,3-dithiane 1-oxide reacts with acyl imidazoles to form 2-acyl-2-alkyl derivatives. Diastereoselective DIBAL reduction (with or without ZnCl₂) yields enantiomeric α-hydroxyketones. For example, (S)-1,3-dithiane 1-oxide produces (R)-α-hydroxyketone via ZnCl₂-mediated reversal of selectivity .

Q. What role does 1,2-dithiane 1-oxide (S-XL6) play in stabilizing SOD1 variants for ALS research?

S-XL6 cross-links cysteine residues (Cys111a/b) in SOD1, improving thermal stability and restoring enzymatic activity in fALS mutants (e.g., SOD1A4V, SOD1G85R). In vivo studies demonstrate reduced aggregation and extended survival in model organisms, highlighting its potential as a therapeutic scaffold .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data (bond angles, torsion angles) with NMR shifts to confirm structural assignments .

- Stereochemical Purity : Monitor reaction conditions (temperature, solvent) during adduct cleavage to prevent racemization .

- Computational Modeling : Use molecular mechanics (e.g., MM2 force fields) to predict conformational preferences and validate against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.